Sucrosofate ammonium
Overview
Description
Sucrosofate ammonium, also known as sucrose octasulfate ammonium, is a compound belonging to the class of organic compounds known as disaccharide sulfates. These compounds carry one or more sulfate groups on a sugar unit. This compound is primarily used in pharmaceutical and biochemical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sucrosofate ammonium typically involves the sulfation of sucrose. This process can be achieved by reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction conditions often include maintaining a low temperature to prevent decomposition and ensuring anhydrous conditions to avoid hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors where sucrose is treated with sulfuric acid or sulfur trioxide. The reaction mixture is then neutralized with ammonium hydroxide to form the ammonium salt. The product is purified through crystallization or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Sucrosofate ammonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfate derivatives.
Reduction: Reduction reactions can lead to the formation of simpler sugar sulfates.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions include various sulfate esters and derivatives of sucrose, which can have different functional properties depending on the reaction conditions and reagents used .
Scientific Research Applications
Sucrosofate ammonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other sulfate compounds and as a catalyst in certain reactions.
Biology: It is employed in studies involving cell signaling and molecular interactions due to its ability to bind to specific proteins and receptors.
Medicine: this compound is used in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.
Industry: It is utilized in the production of surfactants and emulsifiers for various industrial applications
Mechanism of Action
The mechanism of action of sucrosofate ammonium involves its interaction with molecular targets such as fibroblast growth factor receptors. It binds to these receptors, forming a complex that triggers downstream signaling pathways, including the activation of MAPK and AKT pathways. These interactions are crucial for its biological effects, such as promoting cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Sucralfate: Another disaccharide sulfate used in the treatment of gastrointestinal ulcers.
Quaternary Ammonium Compounds: These compounds share some structural similarities but have different applications, primarily as disinfectants and surfactants
Uniqueness
Sucrosofate ammonium is unique due to its specific binding properties and its ability to form stable complexes with proteins and receptors. This makes it particularly valuable in pharmaceutical and biochemical research, where precise molecular interactions are essential .
Properties
IUPAC Name |
octaazanium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O35S8.8H3N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);8*1H3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOAWDYRUPQHRM-QRDGSJRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H46N8O35S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1119.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74135-13-0 | |
Record name | Sucrosofate ammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUCROSOFATE AMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M75U2ZH0A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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